2,6-Dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid
Description
2,6-Dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid (CAS: 1518631-38-3) is a bicyclic heteroaromatic compound with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol . Its structure comprises an imidazo[1,2-b]pyridazine core substituted with methyl groups at positions 2 and 6 and a carboxylic acid group at position 3 (Figure 1). This compound is of interest in medicinal chemistry due to its structural similarity to privileged scaffolds used in antibacterial, anti-inflammatory, and antitumor agents .
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-4-7-10-6(2)8(9(13)14)12(7)11-5/h3-4H,1-2H3,(H,13,14) |
InChI Key |
FJQJXWMUYFQXIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NC(=C2C(=O)O)C)C=C1 |
Origin of Product |
United States |
Preparation Methods
Condensation of 3-Amino-6-methylpyridazine with Ethyl 2-Bromoacetoacetate
A foundational approach involves reacting 3-amino-6-methylpyridazine (17 ) with ethyl 2-bromoacetoacetate under reflux conditions in ethanol. This yields ethyl 2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxylate (Intermediate A ), which is subsequently hydrolyzed to the carboxylic acid.
-
Reaction Conditions :
-
Solvent: Ethanol
-
Temperature: 80–90°C
-
Duration: 6–12 hours
-
Hydrolysis of Ester Intermediates to Carboxylic Acid
The carboxylic acid functionality at position 3 is introduced via saponification of ester precursors. Two primary methods dominate:
Alkaline Hydrolysis with Lithium Hydroxide
Ethyl 2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxylate undergoes hydrolysis in aqueous lithium hydroxide (LiOH) at elevated temperatures:
Acid-Catalyzed Hydrolysis
In cases where ester stability is a concern, hydrochloric acid (HCl) in dioxane/water (1:1) at 50–60°C achieves comparable yields (80–85%). This method avoids base-sensitive functional groups but requires careful pH control.
Optimization of Methyl Group Introduction
The 2- and 6-methyl groups are critical for bioactivity. Their incorporation occurs during scaffold formation or via post-cyclization alkylation:
Pre-Cyclization Methylation
6-Methyl substitution is introduced using 3-amino-6-methylpyridazine (17 ) as the starting material. The 2-methyl group originates from ethyl 2-bromoacetoacetate, which provides the acetyl moiety that becomes the 2-methyl after cyclization.
Post-Cyclization Functionalization
Methylation at position 2 can also be achieved using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF):
Comparative Analysis of Synthetic Routes
The table below evaluates key methods based on yield, scalability, and practicality:
*Yield for hexahydropyridazine intermediate.
Challenges and Solutions in Large-Scale Synthesis
Chemical Reactions Analysis
2,6-Dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid can undergo various reactions, including:
Oxidation: It can be oxidized to form imidazo[1,2-b]pyridine-3-carboxylic acid derivatives.
Substitution: Nucleophilic substitution reactions can lead to the replacement of functional groups on the pyridazine ring.
Reduction: Reduction of the carboxylic acid group can yield corresponding alcohols or amines.
Common reagents and conditions used in these reactions include oxidants (e.g., KMnO4, PCC), nucleophiles (e.g., amines, alkoxides), and reducing agents (e.g., LiAlH4).
Scientific Research Applications
Researchers have explored the applications of 2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid in various fields:
Medicinal Chemistry: Derivatives of this compound may exhibit biological activity, making them potential drug candidates.
Materials Science: The unique heterocyclic structure can be utilized in the design of functional materials.
Agrochemicals: It may find applications in crop protection or pest control.
Mechanism of Action
The exact mechanism by which 2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid exerts its effects depends on its specific derivatives. it likely interacts with molecular targets or pathways relevant to its intended application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pharmacological Activity
2-Phenylimidazo[1,2-b]pyridazine-3-carboxylic Acid Derivatives
- Structure : Replace 2,6-dimethyl groups with a phenyl group at position 2.
- Activity: These derivatives exhibit potent analgesic activity but weaker anti-inflammatory effects compared to indomethacin.
6-Methoxy-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic Acid (DM2)
- Structure : Methoxy substitution at position 6 instead of methyl.
- Activity : DM2 demonstrated improved COX-2 selectivity over DM1, highlighting the role of electron-donating groups in modulating enzyme specificity .
Comparison with Target Compound
Structural Isomers: Imidazo[1,2-a]pyridine vs. Imidazo[1,2-b]pyridazine
2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid
- Structure : Pyridine-based core (imidazo[1,2-a]pyridine) with 2,6-dimethyl and 3-carboxylic acid groups (CAS: 81438-52-0; C₁₀H₁₀N₂O₂) .
- Key Differences: Aromatic System: Pyridine (6-membered) vs. pyridazine (6-membered with two adjacent nitrogen atoms). Bioactivity: Imidazo[1,2-a]pyridines are widely studied for antiviral and kinase inhibitory activity, whereas imidazo[1,2-b]pyridazines are explored for antitubercular applications .
Antitubercular Activity: Comparison with Bicyclic Heteroaromatic Scaffolds
In a study exploring 5,6-fused bicyclic scaffolds for antituberculosis activity, the target compound was compared with:
2,6-Dimethyl-1H-indole-3-carboxamide (8)
6-Methyl-1H-indazole-3-carboxamide (9)
7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide (10)
Key Findings (Table 1):
| Compound | MIC₉₀ (μg/mL) | Selectivity Index |
|---|---|---|
| 2,6-Dimethylimidazo[1,2-b]pyridazine-3-carboxamide (7) | 0.12 | >80 |
| 2,6-Dimethyl-1H-indole-3-carboxamide (8) | 0.45 | 45 |
| 6-Methyl-1H-indazole-3-carboxamide (9) | 0.87 | 22 |
The target compound (7) exhibited superior potency (MIC₉₀ = 0.12 μg/mL) and selectivity, attributed to optimal hydrogen bonding with Mycobacterium tuberculosis enoyl-ACP reductase .
Physicochemical Properties (Table 2):
| Property | 2,6-Dimethylimidazo[1,2-b]pyridazine-3-carboxylic Acid | 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid |
|---|---|---|
| Molecular Weight (g/mol) | 191.19 | 190.20 |
| Density (g/cm³) | 1.43 | 1.38 (estimated) |
| HPLC Purity | ≥95% | ≥95% |
| Solubility (Water) | Low | Moderate |
The pyridazine core confers higher density and lower water solubility, which may influence formulation strategies .
Biological Activity
2,6-Dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics:
- IUPAC Name: 2,6-Dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid
- Molecular Formula: C9H10N4O2
- Molecular Weight: 194.20 g/mol
- CAS Number: [Not specified in the search results]
Biological Activity Overview
Research indicates that 2,6-Dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid exhibits various biological activities, including:
- Antimicrobial Activity: Studies have shown that this compound has potential antimicrobial properties. It has been investigated for efficacy against several bacterial strains, demonstrating significant inhibition at certain concentrations.
- Anticancer Properties: The compound has been evaluated for its anticancer effects. In vitro studies suggest that it may induce apoptosis in cancer cell lines through various pathways, including the modulation of specific signaling cascades .
The biological activity of 2,6-Dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound acts as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases such as Alzheimer's. This inhibition leads to reduced exosome release from brain cells, suggesting a potential therapeutic role in treating cognitive impairments associated with neurodegeneration .
- Cellular Pathway Modulation: The compound influences cellular pathways related to apoptosis and proliferation. It is believed to affect the expression of genes involved in these processes, contributing to its anticancer effects .
Structure-Activity Relationships (SAR)
Research into SAR has revealed insights into how modifications to the imidazo[1,2-b]pyridazine structure can enhance biological activity:
- Substituent Variations: Modifying substituents on the imidazo ring can significantly impact the potency and selectivity of the compound against specific targets. For instance, certain substitutions have been associated with increased inhibition of nSMase2 while maintaining favorable pharmacokinetic properties .
| Compound | Structure | Biological Activity |
|---|---|---|
| PDDC | PDDC Structure | nSMase2 inhibitor (IC50 = 300 nM) |
| Compound A | Compound A Structure | Moderate anticancer activity |
| Compound B | Compound B Structure | Antimicrobial activity against E. coli |
Case Studies
Several studies have highlighted the potential applications of this compound:
- Alzheimer’s Disease Model: In a mouse model of Alzheimer’s disease, 2,6-Dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid demonstrated significant effects on cognitive function and memory retrieval. The study indicated that treatment with this compound could reverse cognitive deficits associated with neurodegeneration .
- Antimicrobial Efficacy: A comparative study showed that this compound exhibited superior antimicrobial activity against resistant strains of bacteria compared to traditional antibiotics. This opens avenues for its use as a lead compound in developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,6-Dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid, and what intermediates are critical?
- Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. For example, imidazo[1,2-a]pyridine derivatives are synthesized using chlorinated pyridine precursors and imidazole derivatives under reflux conditions in solvents like ethanol or dimethoxyethane. Key intermediates include substituted pyridazines and carboxyethyl esters. Cyclization is often promoted by bases (e.g., potassium carbonate) or coupling agents (e.g., EDCI) .
Q. Which spectroscopic techniques confirm the structural identity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.2–2.4 ppm) and carbon backbone.
- IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and heterocyclic framework.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., M⁺ peaks consistent with C₁₀H₁₀N₃O₂).
Cross-referencing spectral data with computational predictions ensures accuracy .
Q. What biological screening assays are relevant for initial evaluation of this compound?
- Methodological Answer : Prioritize antimicrobial activity assays (e.g., MIC determination against Gram-positive/negative bacteria) and cytotoxicity profiling (e.g., MTT assays on cancer cell lines). Structural analogs in the imidazo[1,2-a]pyridine class show broad bioactivity, guiding target selection .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for regioselective methylation.
- Temperature Control : Gradual heating (e.g., 80–100°C) minimizes side reactions.
Comparative studies using DOE (Design of Experiments) frameworks are recommended .
Q. How do steric and electronic effects of the 2,6-dimethyl groups influence reactivity and bioactivity?
- Methodological Answer :
- Steric Effects : Methyl groups at positions 2 and 6 hinder nucleophilic attack at the pyridazine ring, affecting derivatization.
- Electronic Effects : Electron-donating methyl groups increase electron density, altering binding affinity in biological targets.
Computational modeling (e.g., DFT) paired with SAR studies can quantify these effects .
Q. What strategies resolve contradictions between computational predictions and experimental spectral data?
- Methodological Answer :
- Dynamic NMR : Resolves tautomerism or conformational flexibility in solution.
- X-ray Crystallography : Provides definitive structural validation.
- Isotopic Labeling : Traces unexpected proton exchanges (e.g., in carboxylic acid groups).
Cross-validation with literature data on analogous compounds is critical .
Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?
- Methodological Answer :
- Derivatization : Introduce substituents at the pyridazine N-1 or C-7 positions.
- Bioisosteric Replacement : Replace carboxylic acid with sulfonamide or tetrazole groups.
- Pharmacokinetic Profiling : Assess logP, solubility, and metabolic stability via HPLC and microsomal assays.
Prioritize in vivo efficacy studies in disease models post in vitro validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
